molecular formula C7H3Br2ClO B1315418 3,5-Dibromobenzoyl Chloride CAS No. 23950-59-6

3,5-Dibromobenzoyl Chloride

Cat. No.: B1315418
CAS No.: 23950-59-6
M. Wt: 298.36 g/mol
InChI Key: HLAJZZSBQMLRKM-UHFFFAOYSA-N
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Description

3,5-Dibromobenzoyl Chloride is an organic compound with the molecular formula C7H3Br2ClO. It is a derivative of benzoyl chloride, where two bromine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromobenzoyl Chloride can be synthesized through the bromination of benzoyl chloride. The process involves the following steps:

    Bromination of Benzoyl Chloride: Benzoyl chloride is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature.

    Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromobenzoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to 3,5-dibromobenzyl alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,5-dibromobenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Water or aqueous sodium hydroxide.

Major Products:

    Substitution: Corresponding amides, esters, or thioesters.

    Reduction: 3,5-dibromobenzyl alcohol.

    Hydrolysis: 3,5-dibromobenzoic acid.

Scientific Research Applications

3,5-Dibromobenzoyl Chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromobenzoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For instance, in biological systems, the compound may modify proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

    Benzoyl Chloride: The parent compound without bromine substitutions.

    4-Bromobenzoyl Chloride: A mono-brominated derivative.

    2,4-Dibromobenzoyl Chloride: Another dibrominated derivative with bromine atoms at different positions.

Uniqueness: 3,5-Dibromobenzoyl Chloride is unique due to the specific positioning of bromine atoms, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to other brominated benzoyl chlorides.

Properties

IUPAC Name

3,5-dibromobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAJZZSBQMLRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541179
Record name 3,5-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23950-59-6
Record name 3,5-Dibromobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23950-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flask equipped with a reflux condenser, 84 g (0.3 mole) of 3,5-dibromobenzoic acid and 68 g (0.33 mole) of phosphorus pentachloride were reacted under reflux for one hour. After removal of phosphorus oxychloride under reduced pressure by means of an aspirator, the reaction product was subjected to vacuum distillation under 8 mm Hg to obtain 63 g of 3,5-dibromobenzoic acid chloride, melting at 125° to 130° C.; in the form of a colorless transparent liquid (yield: 70%).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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